REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[CH:17]=[CH:16][NH:15][C:4]=2[N:5]=[C:6]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])[N:7]=1.[I:18]N1C(=O)CCC1=O>C1COCC1>[Cl:1][C:2]1[C:3]2[C:17]([I:18])=[CH:16][NH:15][C:4]=2[N:5]=[C:6]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:11])[CH3:12])[N:7]=1
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Name
|
|
Quantity
|
101 g
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Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=C(N1)NC(C(C)(C)C)=O)NC=C2
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Name
|
|
Quantity
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98.9 g
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Type
|
reactant
|
Smiles
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IN1C(CCC1=O)=O
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was evaporated
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Type
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WASH
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Details
|
washed with Na2SO3 (500 mL×3) and brine (300 mL×3)
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Type
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CUSTOM
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Details
|
Evaporated
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Type
|
CUSTOM
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Details
|
recrystallizion from MeOH
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)NC(C(C)(C)C)=O)NC=C2I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 122 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |